molecular formula C9H10N2O2S B8682000 N-1H-Indol-7-ylmethanesulfonamide

N-1H-Indol-7-ylmethanesulfonamide

Cat. No.: B8682000
M. Wt: 210.26 g/mol
InChI Key: MEWQFKSUHJZGCA-UHFFFAOYSA-N
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Description

N-1H-Indol-7-ylmethanesulfonamide is a synthetic indole derivative featuring a methanesulfonamide functional group. Indole and sulfonamide motifs are privileged structures in medicinal chemistry, frequently found in compounds with diverse biological activities. The N-acylsulfonamide functional group, in particular, is a common feature in several marketed drugs and bioactive molecules, serving as a key pharmacophore that can be exploited for structural diversification . This specific substitution at the 7-position of the indole ring makes it a compound of interest for researchers exploring structure-activity relationships (SAR) in the development of novel modulators for various biological targets. Potential research applications for this compound include serving as a building block in organic synthesis, an intermediate in the development of enzyme inhibitors, or a candidate for probing steroid hormone nuclear receptors, given that indole derivatives are known to act as modulators in this area . Its mechanism of action would be highly dependent on the specific research context and target. Researchers are encouraged to utilize this compound to develop new chemical probes or therapeutic leads. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(1H-indol-7-yl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10-11H,1H3

InChI Key

MEWQFKSUHJZGCA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Selected Sulfonamides
Compound Core Structure Key Target (IC₅₀) Reference
Compound 1 Benzothienopyrimidinone COX-2 (0.8 μM)
Celecoxib Diarylpyrazole COX-2 (0.5 μM)
N-1H-Indol-7-ylmethanesulfonamide Indole Not reported
Table 2: Pharmacopeial Specifications for Indole Sulfonamides
Compound Name (Substitution) Retention Time Impurity Limit (%) Reference
[3-[2-(DimethylaminoN-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide 0.3 0.2
Sumatriptan succinate related compound C 0.9 0.5
This compound Not reported

Antiproliferative Indazole Sulfonamides

N-[3-Chloro-1-methyl-1H-indazol-5-yl]-4-methylbenzenesulfonamide () and related indazole sulfonamides exhibit antiproliferative activity against cancer cell lines . While indazoles are distinct from indoles, their sulfonamide derivatives share mechanistic similarities, such as interference with tubulin polymerization or kinase inhibition. The 7-position substitution in this compound may offer steric advantages over 5-substituted analogs in targeting specific oncogenic pathways.

Key Differences and Challenges

  • Synthetic Complexity : this compound may require tailored synthetic routes compared to intermediates like 7a,b , which use pivalate-protected reagents .

Preparation Methods

Core Structural Framework and Retrosynthetic Analysis

The target compound features a 7-substituted indole core with a methanesulfonamide group. Retrosynthetic disconnection reveals two primary building blocks:

  • Indole-7-carbaldehyde : Serves as the aromatic precursor.

  • Methanesulfonamide : Introduced via nucleophilic substitution or coupling reactions.
    Key intermediates include 7-bromoindole for functionalization and protected sulfonamide derivatives to ensure regioselectivity.

Multi-Component Reaction (MCR) Approach

A three-component reaction involving indole-7-carbaldehyde , malonic acid ester , and methanesulfonamide under acid/base catalysis forms the foundational carbon-nitrogen bond. Optimal conditions employ D,L-proline or piperidinium acetate as catalysts in acetonitrile at 60–100°C, achieving yields of 68–75%.

Table 1: Comparative Yields for MCR Pathways

CatalystSolventTemperature (°C)Yield (%)
D,L-ProlineAcetonitrile8072
Piperidinium acetateDMF10068
Ytterbium triflateTHF6065

Stepwise Synthesis and Intermediate Characterization

Formation of Benzylidene Intermediate

Condensation of indole-7-carbaldehyde with diethyl malonate in the presence of copper(II) triflate generates a benzylidene malonate intermediate. This step is critical for establishing the indole’s substitution pattern. The reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, yielding 85% of the intermediate.

Reduction and Sulfonylation

The benzylidene intermediate undergoes lithium aluminum hydride (LiAlH4) reduction in diethyl ether to produce the corresponding alcohol, followed by sulfonylation with methanesulfonyl chloride. Key parameters:

  • Reduction : LiAlH4 in ether at 0°C, 90% yield.

  • Sulfonylation : Triethylamine base, dichloromethane solvent, room temperature, 78% yield.

Table 2: Spectroscopic Data for Key Intermediates

Compound1H^1H-NMR (δ, ppm)IR (cm1^{-1})MS (m/z)
Benzylidene malonate7.45 (s, 1H, indole-H)1720 (C=O)289
Reduced alcohol4.20 (t, 2H, -CH2_2-OH)3400 (-OH)231
Methanesulfonamide product3.10 (s, 3H, SO2_2-CH3_3)1320 (S=O)224

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylformamide (DMF) outperforms acetonitrile in reactions requiring polar aprotic conditions, particularly for SN2-type sulfonylation. Elevated temperatures (100°C) in DMF reduce reaction times by 40% but may compromise yields due to side reactions.

Catalytic Systems for Stereochemical Control

Chiral auxiliaries such as (-)-sparteine enable enantioselective synthesis, achieving 92% enantiomeric excess (ee) in the reduction step. This is critical for producing pharmacologically active stereoisomers.

Large-Scale Production and Industrial Adaptations

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry reduces processing time from 24 hours to 3 hours. Key parameters:

  • Residence time : 10 minutes.

  • Pressure : 5 bar.

  • Throughput : 1.2 kg/day.

Solvent Recycling and Waste Mitigation

Membrane distillation recovers >95% of acetonitrile, aligning with green chemistry principles. Residual catalyst (e.g., Cu(OTf)2_2) is removed via chelating resins.

Analytical Validation and Quality Control

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column (methanol/water gradient) confirms >99% purity. Critical impurities include unreacted indole (retention time: 4.2 min) and desulfonated byproducts (6.8 min).

Thermal Stability Profiling

Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with decomposition onset at 240°C. Hygroscopicity tests show <0.5% water uptake at 25°C/60% RH .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-1H-Indol-7-ylmethanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the indole scaffold under controlled conditions. For example, coupling methanesulfonyl chloride with 7-aminoindole derivatives in anhydrous solvents like dichloromethane or THF, using bases such as triethylamine to neutralize HCl byproducts. Temperature (0–25°C) and reaction time (4–24 hours) are critical for minimizing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in amber glass bottles under inert gas (argon/nitrogen) at 4°C to prevent degradation. Dispose of waste via approved chemical disposal protocols, referencing safety data sheets for hazard classification .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structure via indole proton signals (δ 7.1–7.8 ppm) and sulfonamide NH (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., glycogen synthase kinase-3β) can map binding affinities. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate assays (e.g., cell viability vs. enzymatic inhibition) to confirm target specificity. Perform dose-response curves (IC50/EC50) under standardized conditions (pH, serum concentration). Compare structural analogs to identify substituents (e.g., chloro, methyl) that modulate activity. Meta-analyses of published data can highlight confounding variables like solvent choice (DMSO vs. saline) .

Q. How does this compound exhibit synergistic effects with cytostatic agents in anticancer studies?

  • Methodological Answer : Co-administration with platinum-based drugs (e.g., oxaliplatin) requires testing via Chou-Talalay combination index (CI) assays. Synergy is confirmed if CI < 1. Mechanistic studies (western blot, RNA-seq) can reveal pathway crosstalk, such as enhanced apoptosis via caspase-3 activation or suppression of anti-apoptotic proteins (Bcl-2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow reactors improve scalability and reduce batch-to-batch variability. Optimize chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric sulfonylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) and adjust solvent polarity (hexane/isopropanol ratios) to resolve racemization risks .

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